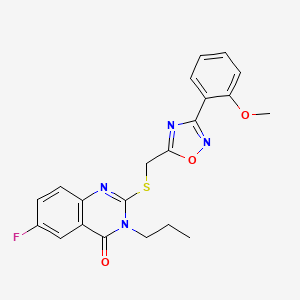![molecular formula C22H29ClN6O2 B2573823 8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-hexyl-3-methylpurine-2,6-dione CAS No. 578744-31-7](/img/no-structure.png)
8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-hexyl-3-methylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-hexyl-3-methylpurine-2,6-dione is a synthetic compound that belongs to the class of nonselective adenosine receptor antagonists. It is commonly referred to as PSB-36 and has been widely studied for its potential use in the treatment of various diseases.
Mecanismo De Acción
PSB-36 acts as a non-selective antagonist of adenosine receptors, which are involved in regulating various physiological processes, including inflammation, immune response, and cell proliferation. By blocking the adenosine receptors, PSB-36 can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
PSB-36 has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. It has also been shown to reduce inflammation and airway hyperresponsiveness in animal models of asthma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PSB-36 is a useful tool for studying the role of adenosine receptors in various physiological processes. However, it has some limitations, including its non-selectivity for adenosine receptors and potential off-target effects. Researchers should carefully consider these limitations when designing experiments using PSB-36.
Direcciones Futuras
There are several potential future directions for research on PSB-36. One area of interest is its potential use in cancer therapy, as it has been shown to have anti-proliferative effects in cancer cells. Another area of interest is its potential use in the treatment of asthma, as it has been shown to have anti-inflammatory and anti-asthmatic effects in animal models. Additionally, further studies are needed to better understand the mechanism of action of PSB-36 and its potential off-target effects.
Métodos De Síntesis
The synthesis of PSB-36 involves several steps, starting from the reaction of 3-chlorophenylpiperazine with 3-methylxanthine to form 8-(3-chlorophenyl)piperazin-1-yl)-3-methylxanthine. This intermediate is then reacted with hexyl isocyanate to form 8-[4-(3-chlorophenyl)piperazin-1-yl]-7-hexyl-3-methylxanthine. Finally, the compound is cyclized using a mixture of acetic anhydride and acetic acid to obtain the desired product, PSB-36.
Aplicaciones Científicas De Investigación
PSB-36 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, asthma, and cardiovascular diseases. It has been shown to have anti-inflammatory, anti-asthmatic, and anti-proliferative effects in vitro and in vivo.
Propiedades
Número CAS |
578744-31-7 |
|---|---|
Nombre del producto |
8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-hexyl-3-methylpurine-2,6-dione |
Fórmula molecular |
C22H29ClN6O2 |
Peso molecular |
444.96 |
Nombre IUPAC |
8-[4-(3-chlorophenyl)piperazin-1-yl]-7-hexyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C22H29ClN6O2/c1-3-4-5-6-10-29-18-19(26(2)22(31)25-20(18)30)24-21(29)28-13-11-27(12-14-28)17-9-7-8-16(23)15-17/h7-9,15H,3-6,10-14H2,1-2H3,(H,25,30,31) |
Clave InChI |
HJMLXIPJQNYLGM-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C2=C(N=C1N3CCN(CC3)C4=CC(=CC=C4)Cl)N(C(=O)NC2=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



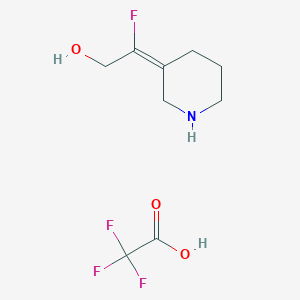
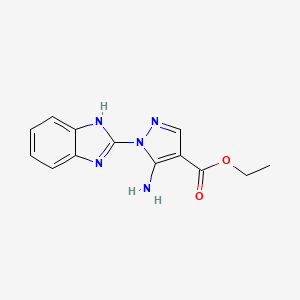
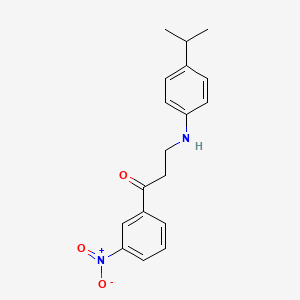

![6-[[4-(4-chlorophenyl)-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2573748.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2573750.png)
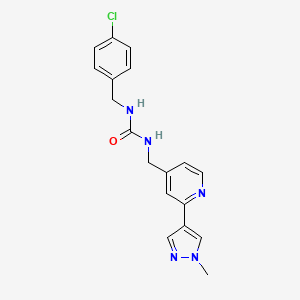
![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2573753.png)
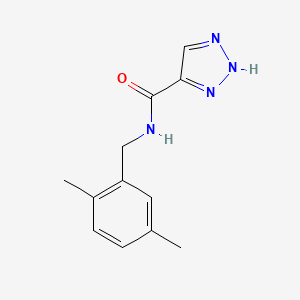
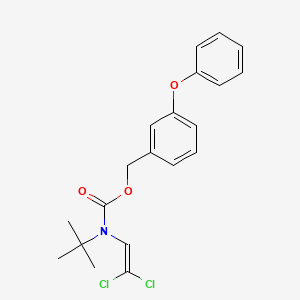
![N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2573759.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2573760.png)

